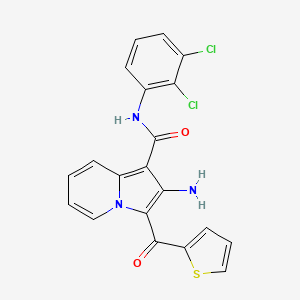

2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Description

2-Amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic indolizine carboxamide derivative characterized by a 2,3-dichlorophenyl group at the N-position of the carboxamide and a thiophene-2-carbonyl substituent at the 3-position of the indolizine core. Indolizine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The dichlorophenyl moiety likely enhances lipophilicity and binding affinity to hydrophobic targets, while the thiophene carbonyl group may contribute to electronic effects or π-π stacking interactions.

Properties

IUPAC Name |

2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O2S/c21-11-5-3-6-12(16(11)22)24-20(27)15-13-7-1-2-9-25(13)18(17(15)23)19(26)14-8-4-10-28-14/h1-10H,23H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMZARIXZUIEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=C(C(=CC=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Thiophene-2-carbonyl Group: This step may involve acylation reactions using thiophene-2-carbonyl chloride.

Attachment of the 2,3-dichlorophenyl Group: This can be done through substitution reactions using 2,3-dichlorobenzene derivatives.

Amination: The final step involves introducing the

Biological Activity

2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic compound with potential pharmacological applications. Its unique structure suggests various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H13Cl2N3O2S

- Molecular Weight : 430.3 g/mol

- CAS Number : 898453-55-9

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways :

- Interaction with DNA :

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Antitumor Activity :

- Inflammation Inhibition Study :

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with indolizine structures often exhibit significant antimicrobial properties. For instance:

- Mechanism : The compound has been shown to disrupt bacterial cell walls and inhibit essential enzymes.

- Efficacy : Derivatives similar to this compound have demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The potential of 2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide as an anticancer agent has been explored in various studies:

-

In Vitro Studies : These studies reveal that the compound inhibits cancer cell proliferation by inducing apoptosis. It modulates signaling pathways critical for cell survival and death.

Case Study Example :

- In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. The observed IC50 value was notably lower than that of conventional chemotherapeutic agents.

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties:

- Mechanism : It inhibits the production of pro-inflammatory cytokines and modulates enzymes involved in inflammatory pathways.

- Relevance : This activity is particularly beneficial for conditions such as arthritis and other inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the phenyl ring, heterocyclic moieties, or functional groups. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison of Indolizine Carboxamide Derivatives

*Estimated based on analogs.

Key Comparative Insights

Substituent Effects on Bioactivity: The 2,3-dichlorophenyl group in the target compound likely increases steric bulk and lipophilicity compared to monosubstituted analogs (e.g., 2-chlorophenyl in or 4-ethylphenyl in ). This could enhance membrane permeability or target binding in hydrophobic pockets. The thiophene-2-carbonyl group, shared with , may improve metabolic stability compared to nitrobenzoyl derivatives (e.g., ), as sulfur-containing heterocycles often resist oxidative degradation .

In contrast, chlorine atoms provide moderate electronegativity and may participate in halogen bonding . The ethyl group in reduces steric hindrance compared to dichlorophenyl, possibly improving solubility but reducing target affinity.

Structural Flexibility and Interactions :

- The dihedral angles between aromatic rings in thiophene-carboxamide analogs (e.g., ~8–14° in ) suggest planar conformations that favor π-π stacking. The dichlorophenyl group’s bulk may slightly distort this geometry, affecting intermolecular interactions.

- Weak C–H⋯O/S interactions observed in could be disrupted by additional chlorine atoms, influencing crystallinity or solubility.

Potential Applications: Compounds with nitro groups (e.g., ) are often explored for antimicrobial activity due to their redox-active properties. Thiophene-containing analogs (e.g., ) are studied in kinase inhibition or anticancer research, leveraging sulfur’s electronic effects.

Q & A

Q. What are the standard synthetic protocols for 2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide?

- Methodological Answer : The synthesis involves multi-step reactions, including:

Formation of the indolizine core : Cyclocondensation of thiophene-2-carboxamide derivatives with dichlorophenyl-substituted precursors under reflux conditions (ethanol or absolute alcohol, 100°C) using triethylamine or acetic acid as catalysts.

Schiff base formation : Reaction of 3-aminothiophene-2-carboxamide with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in absolute alcohol under steam bath heating (5–8 hours), monitored via TLC (n-hexane:ethyl acetate = 7:3) .

Purification : Recrystallization from 2-propanol or warm alcohol, yielding solids with melting points between 122–162°C. Typical yields range from 70–75% .

Q. Example SAR Table :

| Analog | Substituent | MIC (μg/mL) |

|---|---|---|

| Parent | 2,3-Cl₂Ph | 8.0 |

| Analog 1 | 4-OCH₃Ph | 32.0 |

| Analog 2 | Thiophene → Furan | >64 |

Data Contradiction Analysis

Q. How to address discrepancies in melting points or yields across studies?

- Methodological Answer :

- Purity checks : Repeat synthesis with rigorous drying (e.g., P₂O₅ in desiccators) to remove solvent traces affecting melting points .

- Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) to improve reaction efficiency .

Experimental Design for Pharmacological Evaluation

Q. What in vivo models are suitable for anti-inflammatory testing?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.